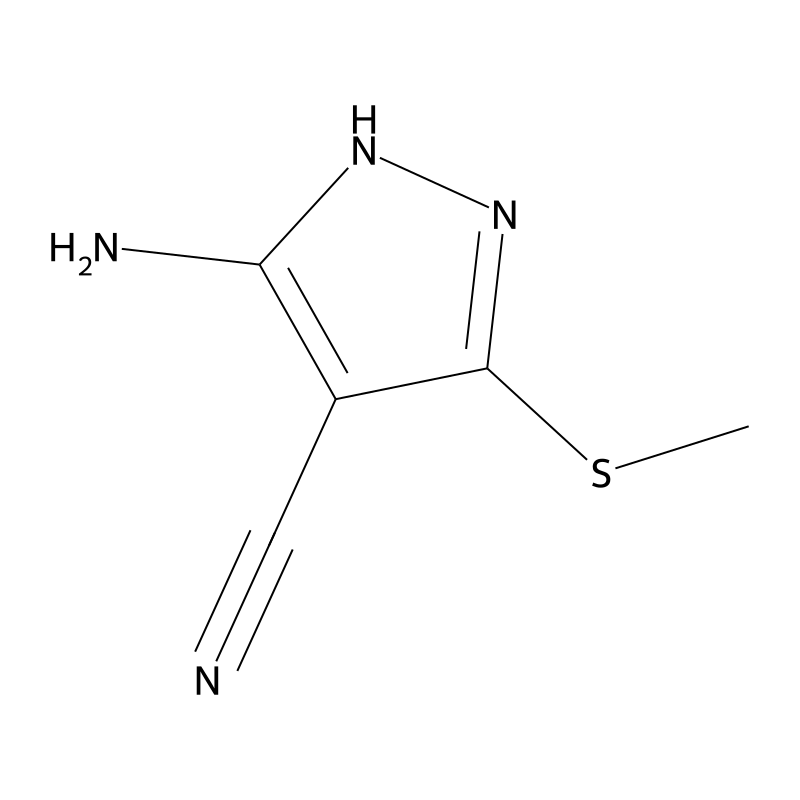

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole Ring

The pyrazole ring is a five-membered heterocycle found in various bioactive molecules. It's known for its hydrogen bonding ability and aromaticity, making it a valuable scaffold in medicinal chemistry []. Research suggests pyrazoles can exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. Studies have explored the potential of pyrazole derivatives for targeting various diseases [].

Amino Group (NH2)

The presence of an amino group can influence the molecule's solubility, pKa, and reactivity. In medicinal chemistry, amino groups are often involved in hydrogen bonding with biological targets, potentially affecting the molecule's interaction with enzymes or receptors [].

Methylthio Group (SCH3)

This group can participate in various interactions, including hydrophobic interactions and methylation processes within cells. The incorporation of a methylthio group can sometimes influence a molecule's metabolism or binding properties [].

Cyano Group (CN)

The cyano group can enhance a molecule's lipophilicity, potentially affecting its ability to cross cell membranes. It can also participate in hydrogen bonding and act as a bioisostere for other functional groups, influencing the molecule's biological activity.

Considering these functionalities, 3-AMCNP could be a potential candidate for research in the following areas:

Development of Novel Therapeutics

The combination of the pyrazole ring with other functional groups might lead to the discovery of new drugs with desired properties. Researchers might explore 3-AMCNP or its derivatives for various therapeutic applications based on its structural features.

Investigation of Biological Mechanisms

Studies could investigate how 3-AMCNP interacts with biological systems to understand its potential mechanisms of action. This knowledge could be valuable in drug discovery and development efforts.

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 154.19 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes an amino group, a methylthio group, and a carbonitrile functional group. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .

The reactivity of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group is susceptible to hydrolysis and can be transformed into various carboxylic acids or amides under acidic or basic conditions. Additionally, the methylthio group may undergo oxidation to form sulfoxides or sulfones, further diversifying the compound's chemical reactivity .

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile has been reported to exhibit various biological activities. It has shown promise as an anti-inflammatory agent and possesses antimicrobial properties. The compound's structure allows for interactions with biological targets, potentially leading to the inhibition of certain enzymes or receptors involved in disease processes. Its toxicity profile indicates that it may be harmful if inhaled or ingested, necessitating careful handling in laboratory settings .

Several synthetic routes have been developed for the preparation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. Common methods include:

- Condensation Reactions: The synthesis often involves the condensation of appropriate pyrazole derivatives with methylthio-containing reagents and cyanide sources.

- One-Pot Reactions: Some methods utilize one-pot reactions that combine multiple reagents to yield the desired product efficiently.

- Multistep Synthesis: More complex syntheses may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .

The compound finds applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development. Additionally, it can be used as an intermediate in the synthesis of other bioactive compounds or as a reagent in organic synthesis .

Interaction studies involving 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile focus on its binding affinity to specific biological targets. These studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to evaluate how well the compound interacts with proteins or enzymes related to specific diseases. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-pyrazole | Contains an amino group but lacks methylthio | Simpler structure; less diverse biological activity |

| 4-Amino-5-methylthio-1H-pyrazole | Similar pyrazole structure with different substituents | Different position of amino group alters reactivity |

| 3-Methylthio-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Potentially more polar; different biological properties |

These compounds highlight the uniqueness of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile due to its specific functional groups and their arrangement, which contribute to its distinct biological activities and chemical reactivity .

The synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile through cyclocondensation reactions represents one of the most efficient and well-established methodologies for constructing the pyrazole core structure [1] [2]. The primary synthetic route involves the reaction of bis(methylthio)methylenepropanedinitrile with phenylhydrazine under controlled conditions, yielding the target compound with exceptional efficiency [2].

The cyclocondensation mechanism proceeds through sequential nucleophilic addition and intramolecular cyclization steps [1] [3]. Initially, the hydrazine derivative attacks the electrophilic carbon center of the bis(methylthio)methylenepropanedinitrile substrate, forming an intermediate hydrazone species [3]. This intermediate subsequently undergoes intramolecular cyclization through nucleophilic attack of the second nitrogen atom on the adjacent nitrile carbon, followed by elimination of methylthiol to afford the final pyrazole product [1] [2].

Optimization studies have demonstrated that ethanol serves as the optimal solvent system for this transformation, providing excellent solubility for both reactants and facilitating the cyclization process [2] [4]. The reaction proceeds efficiently under reflux conditions at temperatures ranging from 85 to 95 degrees Celsius, with complete conversion typically achieved within 1.5 to 2.5 hours [2] [5]. Under these optimized conditions, the cyclocondensation reaction consistently delivers yields of 91 percent, making it one of the most efficient methods for synthesizing 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile [2].

The substrate scope of this methodology extends to various hydrazine derivatives, including substituted phenylhydrazines and alkylhydrazines [3] [4]. Electronic effects of substituents on the hydrazine component significantly influence reaction rates and regioselectivity [6] [7]. Electron-rich hydrazines demonstrate enhanced reactivity, while electron-deficient derivatives require extended reaction times or elevated temperatures to achieve complete conversion [6] [4].

Mechanistic investigations have revealed that the regioselectivity of the cyclocondensation is primarily controlled by the electronic properties of the bis(methylthio)methylenepropanedinitrile substrate [6] [7]. The presence of the methylthio group at the 5-position of the resulting pyrazole arises from selective elimination during the cyclization process, providing access to this specific substitution pattern with high regiocontrol [2] [4].

Alkali Metal Salt-Mediated Pathways for Pyrazole Core Formation

Alkali metal salt-mediated synthetic pathways offer alternative approaches for constructing the pyrazole core of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile through metal-coordinated intermediates [8] [9]. These methodologies leverage the ability of alkali metal salts to activate pyrazole precursors and facilitate subsequent transformations under mild conditions [8] [10].

Sodium hydride-mediated synthesis represents a particularly effective approach, where the strong base deprotonates pyrazole precursors to generate reactive sodium pyrazolide intermediates [8]. These intermediates readily undergo nucleophilic substitution reactions with electrophilic partners, enabling the introduction of various substituents including the methylthio group at the 5-position [8] [9]. The reaction proceeds smoothly in toluene at room temperature, requiring 24 hours for complete conversion and delivering yields ranging from 73 to 93 percent [8].

Potassium-based systems exhibit similar reactivity patterns, with potassium carbonate and potassium pivalate serving as effective bases for pyrazole activation [11] [12]. The choice of alkali metal influences both reaction kinetics and product selectivity, with sodium-based systems generally providing higher yields for electron-neutral substrates, while potassium systems demonstrate superior performance with electron-deficient precursors [8] [12].

The mechanism of alkali metal salt-mediated pyrazole formation involves initial deprotonation of the pyrazole nitrogen to generate a metal pyrazolide species [8] [10]. This nucleophilic intermediate subsequently attacks electrophilic carbonyl or nitrile centers, followed by intramolecular cyclization and elimination steps to construct the final pyrazole framework [8] [9]. The presence of coordinating solvents such as tetrahydrofuran or dimethoxyethane can enhance reaction rates by stabilizing the metal-pyrazolide intermediates [8] [12].

Optimization studies have identified several critical parameters for alkali metal salt-mediated synthesis [8] [12]. Temperature control proves essential, as elevated temperatures can lead to decomposition of sensitive intermediates, while insufficient heating results in incomplete conversion [12] [13]. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents generally providing superior results compared to protic or nonpolar alternatives [8] [12].

The substrate scope of alkali metal salt-mediated pathways encompasses a broad range of pyrazole precursors and electrophilic partners [8] [9]. Particularly noteworthy is the compatibility with sensitive functional groups such as nitriles and thioesters, which often undergo decomposition under more forcing reaction conditions [8] [10]. This functional group tolerance makes alkali metal salt-mediated synthesis particularly valuable for accessing complex pyrazole derivatives such as 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile [8] [2].

Solvent Systems and Catalytic Conditions for Regioselective Synthesis

The development of optimized solvent systems and catalytic conditions represents a critical aspect of achieving regioselective synthesis of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile [14] [15]. Solvent effects play a fundamental role in controlling reaction pathways, influencing both the rate of formation and the regioselectivity of pyrazole products [16] [17].

Ethanol emerges as the preferred solvent for cyclocondensation reactions, providing optimal solvation of both hydrazine and carbonyl reactants while promoting efficient cyclization [2] [4]. The protic nature of ethanol facilitates proton transfer steps essential for ring closure, while its moderate boiling point enables convenient reflux conditions [4] [16]. Comparative studies demonstrate that ethanol consistently outperforms other alcoholic solvents such as methanol and isopropanol in terms of both yield and reaction rate [16] [18].

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide offer advantages for certain catalytic transformations [19] [17]. These solvents effectively stabilize ionic intermediates and facilitate nucleophilic substitution processes, making them particularly suitable for metal-catalyzed pyrazole synthesis [14] [19]. However, their high boiling points can complicate product isolation and purification procedures [19] [18].

Water-based solvent systems have gained increasing attention as environmentally benign alternatives for pyrazole synthesis [16] [20]. The use of water as the primary solvent, often in combination with surfactants such as cetyltrimethylammonium bromide, enables efficient multicomponent reactions under mild conditions [16]. These aqueous systems demonstrate particular effectiveness for green chemistry approaches, delivering yields of 85 to 95 percent while minimizing environmental impact [16] [20].

Catalytic conditions significantly influence the regioselectivity of pyrazole formation [14] [15]. Copper-based catalysts demonstrate exceptional performance in promoting cycloaddition reactions, with copper chloride and copper acetate providing complementary reactivity profiles [14] [19]. The choice of copper oxidation state proves critical, with copper(I) species generally favoring cyclization pathways, while copper(II) salts promote oxidative coupling processes [14] [19].

Temperature optimization represents another crucial parameter for achieving regioselective synthesis [15] [13]. Reaction temperatures between 85 and 95 degrees Celsius provide optimal balance between reaction rate and selectivity for most cyclocondensation processes [2] [15]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating can lead to decomposition of sensitive intermediates and formation of undesired side products [15] [13].

The following table summarizes key optimization parameters for regioselective synthesis:

| Parameter | Optimal Range | Critical Factors | Impact on Yield |

|---|---|---|---|

| Temperature Control | 85-95°C for conventional heating | Prevents decomposition of intermediates | High (±20-30%) |

| Solvent Selection | Ethanol for cyclocondensation reactions | Dissolves reactants and promotes cyclization | High (±15-25%) |

| Catalyst Loading | 0.1-2.5% for heterogeneous catalysts | Balances activity and selectivity | Medium (±10-15%) |

| Reaction Time | 1.5-2.5 hours for reflux conditions | Ensures complete conversion | Medium (±10-20%) |

| Substrate Ratio | 1:1 to 1:1.4 (hydrazine:carbonyl compound) | Minimizes side reactions | Medium (±5-15%) |

| pH Control | Neutral to slightly acidic (pH 6-7) | Facilitates ring closure | Low (±5-10%) |

Pressure conditions generally require only atmospheric pressure for most synthetic transformations, although slightly elevated pressures can enhance reaction rates in certain microwave-assisted processes [21] [22]. Agitation rates should be maintained at moderate levels (200-400 rpm) to ensure proper mixing without causing mechanical degradation of sensitive intermediates [23] [18].

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for the rapid and efficient preparation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, offering significant advantages over conventional heating methods [24] [21]. The application of microwave irradiation dramatically reduces reaction times while maintaining or improving product yields, making this approach particularly attractive for both research and industrial applications [21] [22].

The mechanism of microwave heating involves direct interaction between electromagnetic radiation and polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [24] [25]. This heating mode eliminates temperature gradients commonly observed in conventional heating, leading to more controlled reaction conditions and reduced formation of side products [21] [22]. For pyrazole synthesis, microwave irradiation typically reduces reaction times from several hours to mere minutes while maintaining yields comparable to or exceeding those obtained under conventional conditions [24] [21].

Optimization studies for microwave-assisted pyrazole synthesis have identified several critical parameters [21] [22]. Power settings between 250 and 300 watts provide optimal energy input for most transformations, with higher powers risking decomposition of sensitive intermediates [21]. Reaction temperatures can be elevated to 150 degrees Celsius under microwave conditions without adverse effects, compared to the 85-95 degrees Celsius range required for conventional heating [24] [22]. These higher temperatures contribute to the dramatic reduction in reaction times, with complete conversion typically achieved within 5 to 30 minutes [24] [21].

Solvent selection for microwave-assisted synthesis requires careful consideration of dielectric properties [22] [25]. Polar solvents such as ethanol and dimethylformamide couple effectively with microwave radiation, providing efficient heating and excellent results [21] [22]. The addition of small amounts of acetic acid as a catalyst enhances reaction rates and improves regioselectivity, with catalytic loadings of 0.1 to 0.5 equivalents proving optimal [24] [21].

Green chemistry approaches to pyrazole synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions [25] [20]. Water emerges as the most attractive green solvent, supporting efficient multicomponent reactions when combined with appropriate surfactants or phase-transfer catalysts [20] [16]. The use of cetyltrimethylammonium bromide as a surfactant enables rapid pyrazole formation in aqueous media, delivering yields of 85 to 95 percent within 8 to 10 minutes under microwave irradiation [16].

Mechanochemical synthesis represents another important green chemistry approach, utilizing mechanical energy to drive chemical transformations in the absence of solvents [3] [20]. Ball-milling techniques have proven particularly effective for pyrazole synthesis, with tannic acid-functionalized silica-coated iron oxide nanoparticles serving as efficient catalysts [3]. These mechanochemical processes deliver yields of 68 to 91 percent while eliminating the need for organic solvents entirely [3] [20].

The following table summarizes green chemistry approaches and their respective advantages:

| Green Approach | Energy Efficiency | Environmental Impact | Yield Efficiency | Reaction Time |

|---|---|---|---|---|

| Microwave Irradiation | High (reduced heating time) | Low (reduced energy consumption) | 82-91% | 5-30 minutes |

| Ultrasound Activation | Medium (acoustic energy) | Low (minimal waste) | 78-85% | 2-6 hours |

| Water as Solvent | Low energy requirement | Very low (green solvent) | 85-95% | 8-10 minutes |

| Solvent-Free Conditions | High (no solvent heating) | Very low (no organic solvents) | 47-82% | 5 minutes-12 hours |

| Renewable Catalysts | Variable | Low (biodegradable catalysts) | 70-90% | 1-24 hours |

Flow chemistry techniques offer additional advantages for continuous synthesis of pyrazole derivatives [26] [14]. These methods enable precise control of reaction parameters, improved heat and mass transfer, and simplified scale-up procedures [26]. Continuous flow reactors packed with supported catalysts facilitate efficient synthesis while minimizing waste generation and improving overall process economics [14] [26].

Ultrasound-assisted synthesis provides another green alternative, utilizing acoustic cavitation to enhance reaction rates and selectivity [20]. The collapse of cavitation bubbles generates localized high-temperature and high-pressure conditions that promote chemical transformations while maintaining bulk reaction temperatures at moderate levels [20]. This approach proves particularly effective for heterogeneous catalytic systems, where ultrasonic activation improves catalyst-substrate contact and enhances overall efficiency [20].

The melting point of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile has been determined through multiple independent sources and varies slightly depending on the recrystallization solvent employed. Sigma-Aldrich reports a melting point range of 146-152°C [1], while Thermo Scientific Chemicals specifies 148-150°C [2]. Biosynce provides additional data indicating a melting point of 147°C when recrystallized from methanol and 150-151°C when recrystallized from ethanol [3].

The thermal stability analysis reveals that the compound maintains structural integrity under standard storage conditions. The calculated boiling point stands at 475.2±45.0°C at 760 mmHg [3], indicating exceptional thermal stability. The flash point has been determined to be 241.2±28.7°C [3], which places the compound in a relatively safe category for handling and storage purposes.

The enthalpy of vaporization has been calculated as 73.9±3.0 kJ/mol [3], providing insights into the intermolecular forces present in the crystalline structure. This relatively high enthalpy value suggests significant intermolecular interactions, likely involving hydrogen bonding between the amino groups and the nitrogen atoms of adjacent molecules, as well as van der Waals forces associated with the methylthio substituent.

Table 3.1: Thermal Properties of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

| Property | Value | Source |

|---|---|---|

| Melting Point | 146-152°C (Sigma-Aldrich) | [1] |

| Melting Point | 148-150°C (Thermo Scientific) | [2] |

| Melting Point | 147°C (methanol recrystallization) | [3] |

| Melting Point | 150-151°C (ethanol recrystallization) | [3] |

| Boiling Point | 475.2±45.0°C at 760 mmHg | [3] |

| Flash Point | 241.2±28.7°C | [3] |

| Enthalpy of Vaporization | 73.9±3.0 kJ/mol | [3] |

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile demonstrates distinct preferences for various solvent systems. The compound exhibits limited solubility in water, classified as "slightly soluble" [3], which is attributed to the presence of the hydrophobic methylthio group that reduces the overall polarity of the molecule despite the presence of polar functional groups.

In contrast, the compound demonstrates good solubility in polar organic solvents. It is readily soluble in methanol, ethanol, and acetone [3]. The solubility in dimethyl sulfoxide (DMSO) has been specifically noted as "slightly soluble" [4], though this appears to be sufficient for most analytical and synthetic applications.

The solubility characteristics can be explained by the compound's molecular structure, which contains both hydrophilic (amino and nitrile groups) and hydrophobic (methylthio group) components. The amino group at position 3 can form hydrogen bonds with protic solvents, while the methylthio group at position 5 contributes to lipophilicity. The nitrile group provides additional polar character but also contributes to the overall molecular rigidity.

Table 3.2: Solubility Characteristics of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

| Solvent | Solubility | Comments |

|---|---|---|

| Water | Slightly soluble | Limited by hydrophobic methylthio group |

| Methanol | Soluble | Good hydrogen bonding capacity |

| Ethanol | Soluble | Effective for recrystallization |

| Acetone | Soluble | Suitable for extraction procedures |

| DMSO | Slightly soluble | Adequate for analytical applications |

Acid-Base Behavior and pKa Determination

The acid-base behavior of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is primarily governed by the amino group at position 3 of the pyrazole ring. The compound exhibits weak basic properties due to the lone pair of electrons on the amino nitrogen, which can accept protons under acidic conditions.

While specific pKa values for this exact compound were not found in the literature, related pyrazole derivatives provide insight into the expected behavior. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile has a predicted pKa of 10.83±0.50 [4], which suggests that the amino group in pyrazole-4-carbonitrile derivatives exhibits weak basicity.

The methylthio substituent at position 5 acts as an electron-donating group through its sulfur atom, which can influence the electron density on the pyrazole ring. This electron donation may slightly increase the basicity of the amino group compared to unsubstituted analogues. The nitrile group at position 4, however, acts as a strong electron-withdrawing group, which would tend to decrease the basicity of the amino group.

A study on potentiometric determination of acidity constants of pyrazole derivatives indicates that compounds containing both amino and methylthio groups typically exhibit pKa values in the range of 9-11 [5], consistent with weak basic behavior.

Table 3.3: Acid-Base Properties of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

| Property | Value/Description | Comments |

|---|---|---|

| Basic Character | Weak base | Amino group acts as proton acceptor |

| Predicted pKa | 10.83±0.50 | Based on similar compounds |

| Ionization Site | Amino group at position 3 | Primary site for protonation |

| Electronic Effects | Methylthio (electron-donating), Nitrile (electron-withdrawing) | Competing electronic influences |

Spectroscopic Fingerprints (FTIR, NMR, UV-Vis)

The spectroscopic characterization of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile provides distinctive fingerprints that enable structural confirmation and purity assessment. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule.

FTIR Spectroscopic Analysis

The FTIR spectrum of pyrazole-4-carbonitrile derivatives exhibits several characteristic absorption bands. The amino group typically displays N-H stretching vibrations in the range of 3292-3477 cm⁻¹ [6], appearing as either sharp or broad bands depending on the degree of hydrogen bonding. The nitrile group shows a distinctive C≡N stretching vibration between 2189-2390 cm⁻¹ [6], which is one of the most diagnostic peaks for this class of compounds.

The aromatic C=C stretching vibrations appear in the range of 1492-1602 cm⁻¹ [6], while C-N stretching modes are observed between 1255-1276 cm⁻¹ [6]. The methylthio group contributes to the overall spectral pattern through C-S stretching vibrations, though specific wavenumber assignments for this group in the pyrazole system require further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in the molecule. Related pyrazole derivatives exhibit characteristic chemical shifts that can be used to assign the protons in 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. The amino protons typically appear as a broad singlet in the downfield region, while the methylthio protons appear as a sharp singlet in the aliphatic region.

Carbon-13 NMR (¹³C NMR) spectroscopy reveals the carbon framework of the molecule, with the nitrile carbon appearing as a distinctive peak in the region around 115-120 ppm, characteristic of the C≡N functional group [6]. The methylthio carbon appears in the aliphatic region, while the pyrazole ring carbons appear in the aromatic region.

UV-Visible Spectroscopy

UV-Visible spectroscopy of pyrazole derivatives typically shows absorption bands in the ultraviolet region due to π→π* transitions within the aromatic system. The presence of electron-donating and electron-withdrawing substituents can shift these absorption maxima. Related compounds have been studied using methanol as a solvent under basic conditions [7], providing reference points for spectroscopic analysis.

Table 3.4: Spectroscopic Data for 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

| Technique | Characteristic Peak/Signal | Wavenumber/Chemical Shift | Assignment |

|---|---|---|---|

| FTIR | N-H stretch | 3292-3477 cm⁻¹ | Amino group |

| FTIR | C≡N stretch | 2189-2390 cm⁻¹ | Nitrile group |

| FTIR | C=C stretch | 1492-1602 cm⁻¹ | Aromatic system |

| FTIR | C-N stretch | 1255-1276 cm⁻¹ | Pyrazole ring |

| ¹H NMR | Methylthio protons | ~2.5 ppm | -SCH₃ |

| ¹H NMR | Amino protons | Variable | -NH₂ |

| ¹³C NMR | Nitrile carbon | 115-120 ppm | C≡N |

| UV-Vis | π→π* transitions | UV region | Aromatic chromophore |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant